molecular formula C20H23ClN2O5S B2713020 4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate CAS No. 478047-73-3

4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate

Cat. No. B2713020
CAS RN: 478047-73-3
M. Wt: 438.92
InChI Key: QCXBVSRWVIVDBE-UHFFFAOYSA-N
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Description

4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate, also known as CSPC-126, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Cytotoxicity Studies and Anticancer Potential

Thiosemicarbazones (TSCs) exhibit diverse biological activities, including cytotoxic properties . In this context, the compound has been investigated for its potential as an anticancer agent. Researchers have synthesized ruthenium(II)-p-cymene complexes containing this thiosemicarbazone ligand. These complexes were evaluated for their cytotoxicity against cancer cell lines such as NCI-H460, A549, and MDA-MB-231. While the complexes did not surpass the potency of cisplatin, they demonstrated efficacy, particularly the complex derived from HL1 (the ligand obtained from the condensation of 4-methoxybenzyl thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one) .

Antibacterial and Antiviral Properties

Thiosemicarbazones have also shown antibacterial and antiviral activities . Although specific studies on this particular compound are scarce, its structural features suggest potential in these areas. Further investigations could explore its effectiveness against bacterial and viral pathogens.

Coordination Chemistry and Metal Complexes

Thiosemicarbazones readily coordinate with metal ions due to their versatile binding modes . The compound’s chelating ability allows it to form stable complexes with metals like ruthenium. Researchers have characterized the coordination behavior of this ligand, emphasizing its iminic and sulfur atoms in a five-membered chelate ring. The presence of different isomers in triflate salts and chloride complexes highlights its structural flexibility .

Synthetic Routes and Derivatives

Efficient synthetic routes for related compounds, such as 1-(4-methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole, have been reported . These derivatives may offer additional applications beyond the parent compound.

properties

IUPAC Name

(4-methoxyphenyl)methyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-27-18-6-2-15(3-7-18)14-28-20(24)22-17-10-12-23(13-11-17)29(25,26)19-8-4-16(21)5-9-19/h2-9,17H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXBVSRWVIVDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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